molecular formula C10H19NO4 B3071995 Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate CAS No. 1016233-08-1

Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B3071995
CAS No.: 1016233-08-1
M. Wt: 217.26 g/mol
InChI Key: GAXAFYOXCGGDFH-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl azetidine-1-carboxylate with formaldehyde under basic conditions to introduce the hydroxymethyl groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Azetidine-containing compounds have been investigated for their activity as enzyme inhibitors, receptor agonists, and other therapeutic agents. The hydroxymethyl groups in this compound can be further modified to enhance its pharmacological properties .

Industry

In the materials science field, azetidine derivatives are explored for their potential use in the development of new materials with unique properties, such as improved mechanical strength or thermal stability. This compound can serve as a precursor for such materials .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydroxymethyl groups can participate in hydrogen bonding or other interactions with the target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxymethylazetidine-1-carboxylate: Lacks one hydroxymethyl group compared to tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate.

    Tert-butyl 3-iodoazetidine-1-carboxylate: Contains an iodine atom instead of hydroxymethyl groups.

    Tert-butyl 3,3-dinitroazetidine-1-carboxylate: Contains nitro groups instead of hydroxymethyl groups.

Uniqueness

This compound is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

IUPAC Name

tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-4-10(5-11,6-12)7-13/h12-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXAFYOXCGGDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016233-08-1
Record name tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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